REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]([CH3:8])[NH:3]1.C1(C)C=CC=CC=1.[S:16]1[CH2:18][CH2:17]1>>[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]([CH3:8])[N:3]1[CH2:18][CH2:17][SH:16]
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Name
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|
Quantity
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113.2 g
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Type
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reactant
|
Smiles
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CC1NC(CCC1)C
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Name
|
|
Quantity
|
250 mol
|
Type
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reactant
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
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60.12 g
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Type
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reactant
|
Smiles
|
S1CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture is heated for 5 hours
|
Duration
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5 h
|
Type
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TEMPERATURE
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Details
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under reflux
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Type
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CONCENTRATION
|
Details
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The reaction mixture is concentrated in vacuum with a rotary evaporator
|
Type
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DISTILLATION
|
Details
|
is fractionally distilled
|
Name
|
|
Type
|
|
Smiles
|
CC1N(C(CCC1)C)CCS
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |